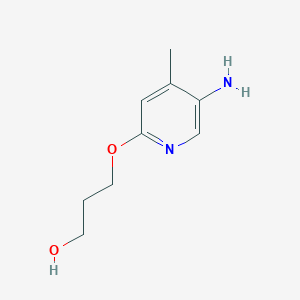

3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol

描述

3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol is a pyridine derivative characterized by a hydroxyl-terminated propanol chain linked via an ether bond to a substituted pyridine ring. The pyridine moiety contains amino (-NH₂) and methyl (-CH₃) substituents at the 5- and 4-positions, respectively.

属性

分子式 |

C9H14N2O2 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC 名称 |

3-(5-amino-4-methylpyridin-2-yl)oxypropan-1-ol |

InChI |

InChI=1S/C9H14N2O2/c1-7-5-9(11-6-8(7)10)13-4-2-3-12/h5-6,12H,2-4,10H2,1H3 |

InChI 键 |

FRRQIKAIEOYUJQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC=C1N)OCCCO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-4-methyl-2-hydroxypyridine with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine derivative attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product can be purified using techniques such as recrystallization or column chromatography.

化学反应分析

Types of Reactions

3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: Formation of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanal or 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanone.

Reduction: Formation of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism by which 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions, enhancing binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine-propanol derivatives, differing primarily in substituent patterns on the pyridine ring. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Pyridine-Propanol Derivatives

*Estimated based on analogous structures.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility: The amino group in 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol enhances solubility in polar solvents via hydrogen bonding, a trait shared with 3-(2-Aminopyridin-3-yl)propan-1-ol . Halogenated derivatives (e.g., 5-iodo or 5-bromo) exhibit higher molecular weights and altered reactivity. For instance, the iodo substituent in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol may facilitate cross-coupling reactions in synthetic chemistry .

Electronic and Steric Influences: The methoxy group in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol introduces electron-donating effects, stabilizing the pyridine ring against electrophilic attack. The propynyl chain adds steric constraints, reducing conformational flexibility compared to propanol-linked analogs . The terpyridine derivative (3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol) demonstrates extended π-conjugation, making it suitable for metal coordination or optoelectronic applications .

For example, ethyl cyanoacetate and malononitrile are employed in reflux conditions with 1,4-dioxane as a solvent .

生物活性

3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol, also known by its CAS number 1528623-48-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C9H14N2O2

- Molecular Weight : 182.21 g/mol

- CAS Number : 1528623-48-4

The compound features a pyridine ring substituted with an amino group and an ether linkage, which are critical for its biological activity.

Synthesis

The synthesis of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-4-methylpyridine with appropriate alkylating agents. The reaction conditions often include solvents such as toluene and catalysts to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds similar to 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions could position it as a candidate for further research in treating conditions like depression or anxiety disorders .

Case Studies

-

Antimicrobial Efficacy :

A study focused on a series of pyridine derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings indicated that modifications in the side chains could enhance efficacy . -

Neuropharmacological Research :

In a recent investigation into the effects of pyridine derivatives on neurotransmitter receptors, it was found that certain analogs showed promising results as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in the treatment of mood disorders .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。